

# Conformational Landscape of D-Altritol in Solution: A Comparative Guide

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## Compound of Interest

Compound Name: *D-Altritol*

Cat. No.: *B1197955*

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This guide provides a comparative analysis of the conformational preferences of **D-altritol** in solution. Due to a lack of specific experimental data for **D-altritol** in the public domain, this analysis is based on established principles of acyclic alditol stereochemistry and is supported by comparative data from its isomers, ribitol, xylitol, and D-arabitol. The methodologies presented are standard techniques used in the conformational analysis of such polyols.

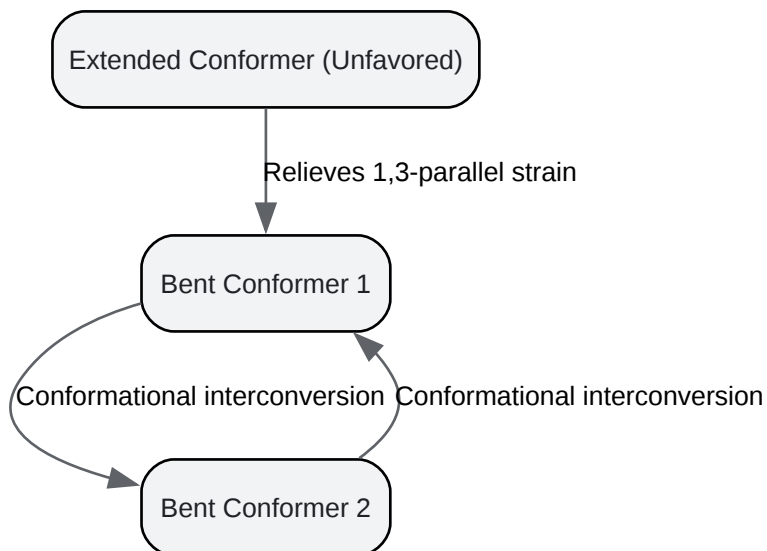
## Predicted Conformational Preferences of D-Altritol

The conformation of acyclic sugar alcohols (alditols) in solution is primarily governed by the minimization of steric strain, particularly 1,3-parallel interactions between hydroxyl groups. The stereochemistry of the hydroxyl groups along the carbon chain dictates whether a bent or an extended conformation is more stable.

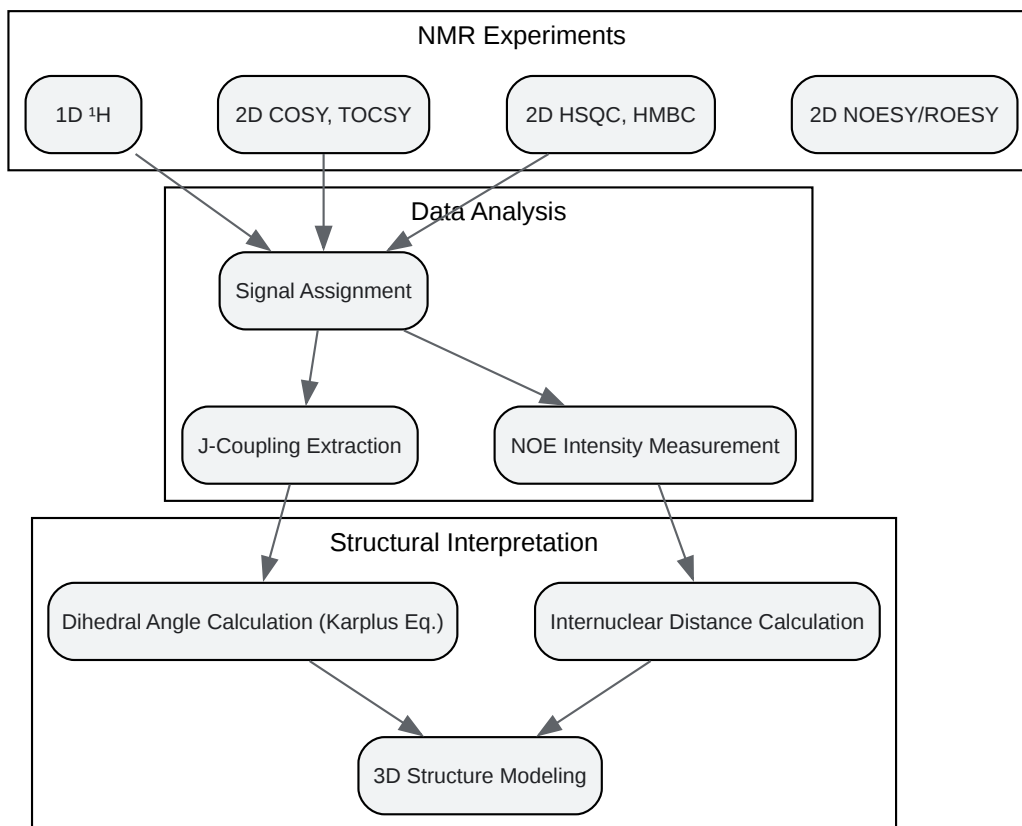
For **D-altritol**, the stereochemistry at C2, C3, C4, and C5 is (R, R, S, R). This arrangement results in a 1,3-parallel interaction between the hydroxyl groups at C2 and C4. To alleviate this steric clash, **D-altritol** is predicted to adopt a bent or sickle conformation in solution. This is in contrast to alditols like D-arabitol, which lack this 1,3-parallel interaction and therefore favor a more extended, zig-zag conformation.

The conformational equilibrium of **D-altritol** can be visualized as a dynamic interplay between several staggered conformers. The primary equilibrium is expected to be between different bent conformations.

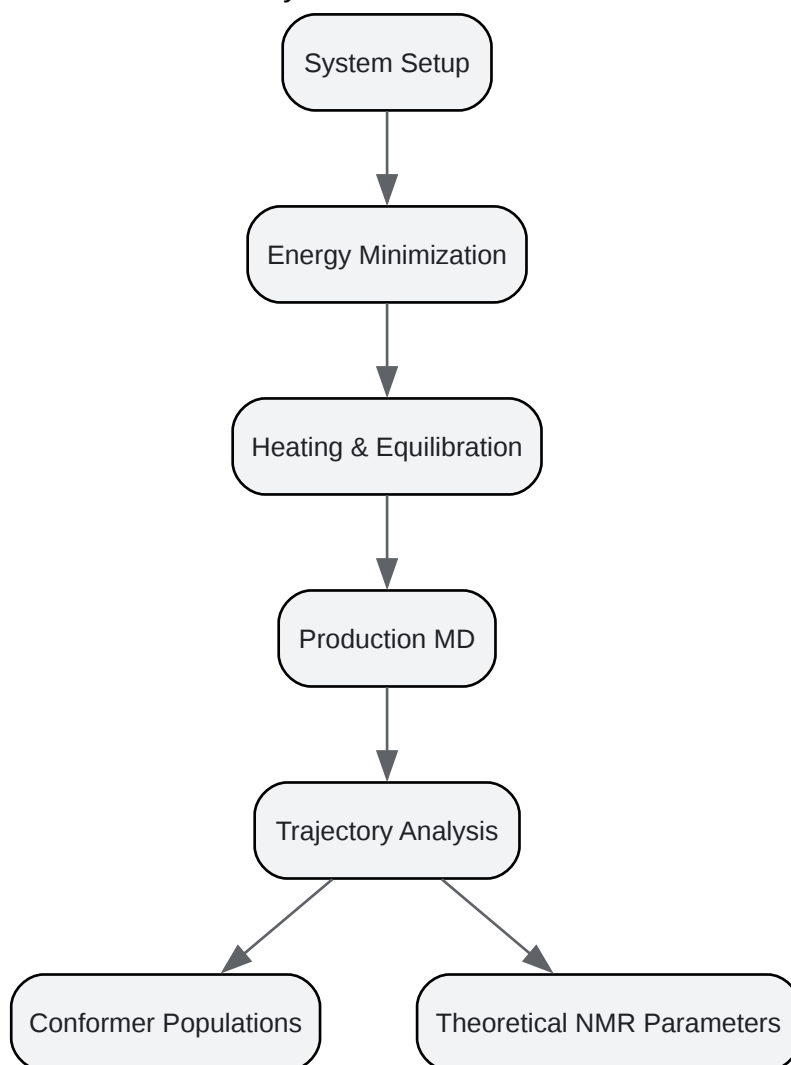
## Predicted Conformational Equilibrium of D-Altritol



## NMR-Based Conformational Analysis Workflow



## Molecular Dynamics Simulation Workflow



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